

Application Note: Quantification of N-Desethylvardenafil in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *N*-Desethylvardenafil

Cat. No.: B020087

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of **N-desethylvardenafil**, the major metabolite of vardenafil, in human plasma. The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. The protocol employs a straightforward liquid-liquid extraction procedure for sample preparation and utilizes sildenafil as an internal standard to ensure accuracy and precision. The method has been validated over a linear range of 0.5–200 ng/mL with a lower limit of quantification of 0.5 ng/mL.

Introduction

Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. Its primary metabolite, **N-desethylvardenafil**, also exhibits pharmacological activity and contributes to the overall therapeutic effect. Therefore, accurate quantification of **N-desethylvardenafil** in plasma is essential for understanding the complete pharmacokinetic profile of vardenafil. This document provides a detailed protocol for a validated LC-MS/MS method suitable for high-throughput bioanalysis.

Experimental

Materials and Reagents

- **N-Desethylvardenafil** reference standard
- Sildenafil (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Ammonium acetate (analytical grade)
- Ethyl acetate (HPLC grade)
- Human plasma (drug-free)
- Ultrapure water

Instrumentation

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions

A rapid and sensitive LC-MS/MS method was developed for the determination of vardenafil and its major metabolite, **N-desethylvardenafil**, in human plasma.^[1] Chromatographic separation was achieved on a Luna C18 column (50 mm x 2.0 mm, 3 μ m) maintained at 40°C.^[1] The mobile phase consisted of an isocratic mixture of 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v) at a flow rate of 0.2 mL/min.^[1] The total run time for each analysis was 2 minutes.^[1]

Mass Spectrometry Conditions

The mass spectrometer was operated in the selected reaction-monitoring (SRM) mode with positive electrospray ionization.^[1] The precursor to product ion transitions were m/z 460.9 \rightarrow 151.2 for **N-desethylvardenafil** and m/z 475.3 \rightarrow 100.1 for the internal standard, sildenafil.^[1]

Experimental Workflow

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Caption: Experimental workflow for **N-desethylvardenafil** quantification.

Protocols

1. Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare individual stock solutions of **N-desethylvardenafil** and sildenafil in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the **N-desethylvardenafil** stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration standards and QC samples.
- Calibration Standards: Spike drug-free human plasma with the appropriate working solutions to obtain calibration standards at concentrations of 0.5, 1, 5, 10, 25, 50, 100, and 200 ng/mL.
- Quality Control Samples: Prepare QC samples in drug-free human plasma at three concentration levels: low (1.5 ng/mL), medium (75 ng/mL), and high (150 ng/mL).

2. Plasma Sample Preparation

- To a 0.25 mL aliquot of human plasma (calibration standard, QC, or unknown sample), add 50 μ L of the internal standard working solution (sildenafil, 1 μ g/mL).
- Add 1 mL of ethyl acetate and vortex for 1 minute.[\[1\]](#)
- Centrifuge the samples at 13,000 rpm for 5 minutes.

- Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Method Validation Parameters

Parameter	Result
Linearity Range	0.5–200 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[1]
Correlation Coefficient (r^2)	>0.995
Inter-day Precision (%CV)	<13.6%[1]
Inter-day Accuracy (%)	>93.1%[1]
Recovery	Not explicitly stated for N-desethylvardenafil, but the extraction method is robust.
Stability	Stable through three freeze-thaw cycles and for at least one month at -20°C.

Table 2: Mass Spectrometry Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Ionization Mode
N-Desethylvardenafil	460.9	151.2	ESI Positive[1]
Sildenafil (IS)	475.3	100.1	ESI Positive[1]

Discussion

The presented LC-MS/MS method provides a reliable and sensitive approach for the quantification of **N-desethylvardenafil** in human plasma. The simple liquid-liquid extraction procedure offers clean extracts and high recovery. The short chromatographic run time of 2 minutes allows for high-throughput analysis, which is advantageous for studies involving a large number of samples. The method validation results demonstrate excellent linearity, precision, and accuracy, meeting the requirements for bioanalytical method validation.

Conclusion

This application note describes a validated LC-MS/MS method that is well-suited for the quantitative determination of **N-desethylvardenafil** in human plasma. The protocol is detailed and can be readily implemented in a bioanalytical laboratory for pharmacokinetic and other clinical studies of vardenafil.

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References

- 1. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
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